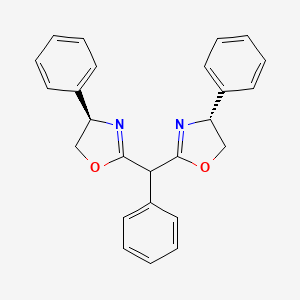
(4R,4'R)-2,2'-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound that belongs to the class of bis(oxazoline) ligands. These compounds are known for their applications in asymmetric synthesis and catalysis due to their ability to form stable complexes with transition metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) typically involves the condensation of an aldehyde with an amino alcohol in the presence of an acid catalyst. The reaction conditions often require a solvent such as toluene or dichloromethane and may be carried out under reflux.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve solvents like ethanol or acetonitrile and may require heating or cooling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazoline derivatives, while reduction could produce dihydrooxazole derivatives.
Aplicaciones Científicas De Investigación
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) has several scientific research applications, including:
Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of chiral molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
Mecanismo De Acción
The mechanism by which (4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects typically involves the formation of stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparación Con Compuestos Similares
Similar Compounds
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-methyl-4,5-dihydrooxazole): Similar structure but with methyl groups instead of phenyl groups.
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-tert-butyl-4,5-dihydrooxazole): Contains tert-butyl groups instead of phenyl groups.
Uniqueness
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific chiral centers and the presence of phenyl groups, which can influence its reactivity and the stability of its metal complexes. This makes it particularly useful in certain asymmetric catalytic processes where other similar compounds might not be as effective.
Propiedades
Fórmula molecular |
C25H22N2O2 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
(4R)-4-phenyl-2-[phenyl-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H22N2O2/c1-4-10-18(11-5-1)21-16-28-24(26-21)23(20-14-8-3-9-15-20)25-27-22(17-29-25)19-12-6-2-7-13-19/h1-15,21-23H,16-17H2/t21-,22-/m0/s1 |
Clave InChI |
CRGPQWGQLBHGND-VXKWHMMOSA-N |
SMILES isomérico |
C1[C@H](N=C(O1)C(C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1C(N=C(O1)C(C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


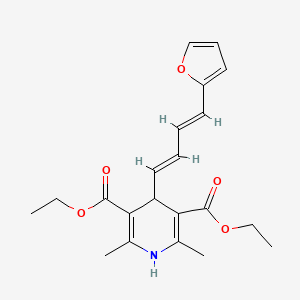
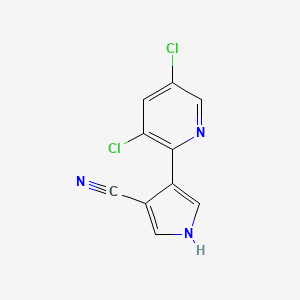

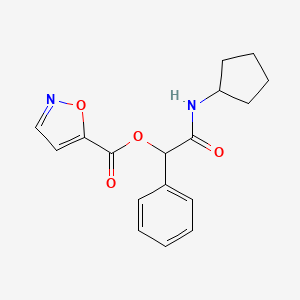
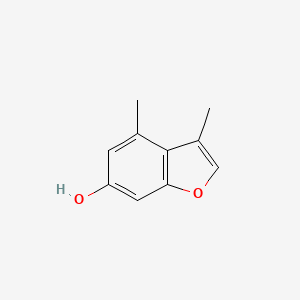
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
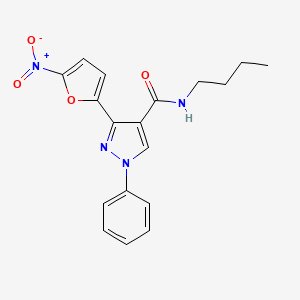
![4-Chlorobenzo[d]oxazole-2-sulfonamide](/img/structure/B12883213.png)
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
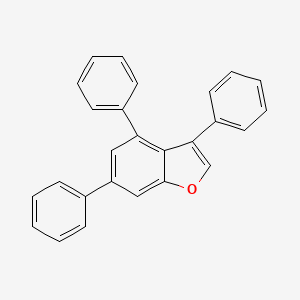
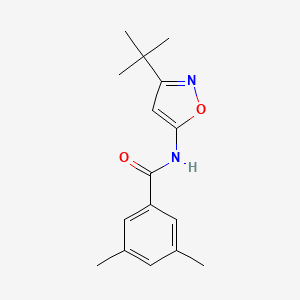
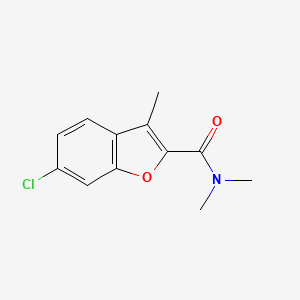
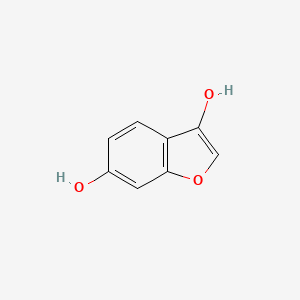
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
